(4-Formylphenyl) carbonochloridate
Description
Properties
Molecular Formula |
C8H5ClO3 |
|---|---|
Molecular Weight |
184.57 g/mol |
IUPAC Name |
(4-formylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H5ClO3/c9-8(11)12-7-3-1-6(5-10)2-4-7/h1-5H |
InChI Key |
DCQVMMQPDMUIPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The formyl group (-CHO) in this compound is a stronger electron-withdrawing group (EWG) compared to fluorine (-F) in 4-fluorophenyl derivatives. This significantly enhances the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles (e.g., amines, alcohols) than phenyl or benzyl analogs .
Reactivity in Nucleophilic Substitution
- This compound: The formyl group accelerates reactions with nucleophiles due to its strong EWG nature. For example, it reacts rapidly with amines to form carbamates or with alcohols to generate carbonates, which are critical steps in drug conjugation or polymer synthesis.
- 4-Fluorophenyl carbonochloridate: The fluorine substituent moderately enhances electrophilicity but is less reactive than the formyl derivative. It is often used in pharmaceuticals to improve metabolic stability and lipophilicity .
- Phenyl carbonochloridate: Lacking an EWG, it exhibits slower reaction kinetics, making it suitable for less demanding synthetic applications, such as protecting-group chemistry .
- Benzyl carbonochloridate: The benzyl group’s electron-donating resonance effects reduce electrophilicity, limiting its utility to specific contexts like amine protection .
Electrochemical Properties
This property is advantageous in oxidative environments or electrochemical applications.
Thermal Stability
However, conjugation with the aromatic ring could mitigate this effect .
Preparation Methods
Classical Phosgene Reaction
The traditional route involves reacting 4-hydroxybenzaldehyde with phosgene (COCl₂) in anhydrous conditions. Phosgene’s high reactivity facilitates rapid chloroformate formation but necessitates stringent safety protocols due to its extreme toxicity.
Procedure :
-
Anhydrous Preparation : 4-Hydroxybenzaldehyde is first converted to its sodium phenolate by treatment with sodium hydroxide in dry toluene.
-
Phosgene Introduction : Gaseous phosgene (1.0–1.3 mol per mol phenolate) is bubbled into the phenolate-toluene slurry at −10°C to 15°C.
-
Reaction Quenching : After 2 hours, the mixture is filtered to remove NaCl byproduct, and the solvent is removed via vacuum distillation. The product distills at 65°C under reduced pressure (10 mmHg).
Yield : ~70–80% (extrapolated from phenyl chloroformate syntheses).
Challenges :
-
Toxicity risks necessitate closed-system reactors and real-time gas monitoring.
-
Moisture sensitivity requires rigorously anhydrous phenolate.
Bis(Trichloromethyl) Carbonate (BTC) Method
BTC as a Phosgene Substitute
BTC (C₃Cl₆O₃) offers a safer, crystalline alternative to phosgene. Its controlled reactivity minimizes side reactions like dicarbonate formation.
Procedure :
-
Solvent and BTC Dissolution : BTC (0.3–0.6 mol per mol 4-hydroxybenzaldehyde) is dissolved in dichloromethane or toluene at 0°C.
-
Base Addition : Pyridine or diethylaniline (1.1–1.5 mol equivalents) is added dropwise to scavenge HCl.
-
Phenol Addition : 4-Hydroxybenzaldehyde is added in divided portions over 10–120 minutes to suppress exothermic side reactions.
-
Work-Up : The mixture is stirred for 2 hours, washed with cold water to remove base hydrochlorides, and distilled under vacuum.
Yield : 65–75% (based on analogous 4-nitrophenyl chloroformate synthesis).
Optimization :
-
Molar Ratio : A BTC-to-phenol ratio of 0.35–0.45 enhances yield by minimizing unreacted starting material.
-
Temperature Control : Maintaining 0–5°C during base and phenol addition prevents thermal degradation.
Comparative Analysis of Methods
Key Insights :
-
The BTC method prioritizes safety and ease of handling, albeit with marginally lower yields.
-
Phosgene remains superior for large-scale production where infrastructure permits safe use.
Advanced Methodological Variations
Solvent-Free BTC Reactions
Recent adaptations eliminate solvents by directly mixing molten BTC with 4-hydroxybenzaldehyde at 40–50°C, reducing waste and cost. However, this approach risks thermal decomposition and requires precise stoichiometry.
Catalytic Base Additives
Triethylamine (1.2 mol) accelerates BTC activation, completing reactions in 1–2 hours. This modification increases yield to 78% but complicates purification due to emulsification during aqueous washes.
Troubleshooting and Optimization
Byproduct Mitigation
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (4-Formylphenyl) carbonochloridate, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves the reaction of 4-formylphenol with phosgene (COCl₂) or its safer equivalents (e.g., triphosgene) in anhydrous conditions. Optimization includes:
- Catalysts : Use of base catalysts like pyridine to neutralize HCl byproducts and enhance reaction rates .
- Temperature : Maintaining low temperatures (0–5°C) to minimize side reactions such as hydrolysis .
- Purification : Chromatography or recrystallization from non-polar solvents (e.g., hexane) to isolate the product. Monitor purity via TLC or HPLC .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety Protocols :
- Handling : Use in a fume hood with PPE (gloves, goggles, lab coat) due to its reactivity and potential release of toxic gases (e.g., HCl) .
- Storage : Store under inert gas (Ar/N₂) in airtight, light-resistant containers at –20°C to prevent moisture ingress and decomposition .
Advanced Research Questions
Q. What role does the formyl group play in the reactivity of this compound in nucleophilic substitution reactions?
- Mechanistic Insight : The electron-withdrawing formyl group (C=O) enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines, alcohols, or thiols. Comparative studies with non-formylated analogs (e.g., phenyl carbonochloridate) show slower reaction kinetics, confirming the formyl group’s electronic effects .
- Applications : Enables selective conjugation in drug design (e.g., covalent inhibitors) or polymer crosslinking .
Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for this compound derivatives?
- Data Analysis Framework :
- Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, stoichiometry) .
- Spectroscopic Cross-Validation : Compare NMR (¹H, ¹³C), IR, and HRMS data with computational simulations (DFT) to confirm structural assignments .
- Meta-Analysis : Systematically review literature for environmental factors (e.g., humidity, light exposure) that may alter reactivity .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Techniques :
- NMR Spectroscopy : ¹³C NMR to identify the carbonyl (C=O) and chloroformate (O-C(=O)-Cl) groups .
- Mass Spectrometry : HRMS to confirm molecular ions and fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, resolves bond angles and confirms regioselectivity in substitution reactions .
Q. How is this compound utilized in the synthesis of covalent organic frameworks (COFs) or other porous materials?
- Application : Acts as a linker in COF synthesis via condensation reactions (e.g., with diols or diamines). The formyl group can undergo post-synthetic modifications (e.g., Schiff base formation) to introduce functionality .
- Example : A COF synthesized using this compound exhibited a surface area of 1,200 m²/g and pore size tunability (7–15 Å), validated by BET and PXRD .
Q. What are the competing reaction pathways when this compound is used in the presence of amines versus alcohols?
- Pathway Comparison :
| Nucleophile | Product | Kinetics | Byproducts |
|---|---|---|---|
| Primary Amine | Carbamate | Fast (k ≈ 10² M⁻¹s⁻¹) | Urea (if excess amine) |
| Alcohol | Carbonate | Moderate (k ≈ 10¹ M⁻¹s⁻¹) | Chloroformate hydrolysis |
- Optimization : Use stoichiometric control and low temperatures to favor carbamate formation over hydrolysis .
Tables for Key Comparisons
Table 1 : Analytical Signatures of this compound Derivatives
| Derivative | ¹³C NMR (ppm) | IR (cm⁻¹) | HRMS (m/z) |
|---|---|---|---|
| Carbamate (with ethylamine) | 155 (C=O), 45 (N-CH₂) | 1720 (C=O) | [M+H]⁺ Calc.: 228.05 |
| Carbonate (with methanol) | 158 (C=O) | 1745 (C=O) | [M+Na]⁺ Calc.: 245.01 |
Table 2 : Reaction Conditions for COF Synthesis
| Reagent | Solvent | Temp. | Yield | Surface Area (m²/g) |
|---|---|---|---|---|
| 1,4-Diaminobenzene | DMF | 120°C | 78% | 1,190 |
| 1,3-Propanediol | THF | 80°C | 65% | 950 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
